molecular formula C4H7N5O B11817858 N'-hydroxy-1-methyltriazole-4-carboximidamide

N'-hydroxy-1-methyltriazole-4-carboximidamide

Cat. No.: B11817858
M. Wt: 141.13 g/mol
InChI Key: UXJSKNOALKPRKZ-UHFFFAOYSA-N
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Description

N'-Hydroxy-1-methyltriazole-4-carboximidamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboximidamide moiety at the 4-position.

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

N'-hydroxy-1-methyltriazole-4-carboximidamide

InChI

InChI=1S/C4H7N5O/c1-9-2-3(6-8-9)4(5)7-10/h2,10H,1H3,(H2,5,7)

InChI Key

UXJSKNOALKPRKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carbonitrile

The 1-methyl-1H-1,2,3-triazole-4-carbonitrile intermediate is synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles.

Procedure :

  • Methyl Azide Preparation :
    Methyl azide is generated by reacting sodium azide (NaN₃) with methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) at 0–5°C.

    NaN3+CH3ICH3N3+NaI\text{NaN}_3 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{N}_3 + \text{NaI}
  • CuAAC Reaction :
    Methyl azide (1.2 equiv) and propiolonitrile (HC≡C-CN, 1.0 equiv) are combined in a mixture of tert-butanol and water (3:1) with copper sulfate (CuSO₄, 5 mol%) and sodium ascorbate (10 mol%). The reaction proceeds at room temperature for 12 hours, yielding 1-methyl-4-cyano-1H-1,2,3-triazole (87% yield).

Analytical Data :

  • Molecular Formula : C₄H₃N₄

  • MS (ESI+) : m/z 121.06 [M+H]⁺.

Conversion of Nitrile to N'-Hydroxycarboximidamide

Hydroxylamine-Mediated Amidoxime Formation

The nitrile group is transformed into the N'-hydroxycarboximidamide moiety using hydroxylamine hydrochloride under acidic conditions.

Procedure :

  • Reaction Setup :
    1-Methyl-4-cyano-1H-1,2,3-triazole (1.0 equiv) is dissolved in ethanol/water (1:1, 20 mL). Hydroxylamine hydrochloride (NH₂OH·HCl, 2.5 equiv) and sodium hydroxide (1.5 equiv) are added, and the mixture is refluxed at 80°C for 6 hours.

  • Workup :
    The solution is cooled, acidified to pH 5–6 with dilute HCl, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide as a white solid (72% yield).

Analytical Data :

  • Molecular Formula : C₅H₇N₅O

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 5.92 (s, 2H, NH₂), 4.02 (s, 3H, CH₃), 3.45 (s, 1H, OH).

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1660 cm⁻¹ (C=N).

Alternative Synthetic Pathways

Nitrosation-Reduction Approach

Secondary amines can undergo N-nitrosation followed by reduction to yield N-hydroxy derivatives.

Procedure :

  • Nitrosation :
    1-Methyl-1H-1,2,3-triazole-4-carboximidamide (1.0 equiv) is treated with tert-butyl nitrite (TBN, 1.2 equiv) in acetonitrile at 25°C for 4 hours.

  • Reduction :
    The N-nitroso intermediate is reduced with zinc dust (3.0 equiv) in acetic acid at 60°C for 2 hours, affording the N'-hydroxy product (65% yield).

Advantages :

  • Avoids harsh acidic conditions required for hydroxylamine-mediated synthesis.

Electrochemical N-Nitrosation

A green chemistry approach utilizes sodium nitrite (NaNO₂) in an electrochemical flow reactor.

Procedure :

  • Electrochemical Setup :
    A solution of 1-methyl-1H-1,2,3-triazole-4-carboximidamide (0.1 M) and NaNO₂ (0.15 M) in acetonitrile/water (1:1) is passed through a flow cell with graphite electrodes at 10 mA current.

  • Reaction Outcome :
    The N'-hydroxy derivative is obtained in 89% yield with no need for additional catalysts or solvents.

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
CuAAC + Hydroxylamine72Reflux, acidicHigh regioselectivityRequires toxic hydroxylamine
Nitrosation-Reduction65Mild, room tempAvoids strong acidsMulti-step, lower yield
Electrochemical89Solvent-free, greenScalable, eco-friendlySpecialized equipment required

Mechanistic Insights

CuAAC Reaction Mechanism

The CuAAC proceeds via a copper(I)-catalyzed cycloaddition, forming a six-membered metallocycle intermediate that collapses to the 1,4-triazole.

Amidoxime Formation

Hydroxylamine attacks the nitrile carbon, forming a tetrahedral intermediate that tautomerizes to the amidoxime.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the electrochemical method reduces reaction time from hours to minutes and improves yield reproducibility.

Purification Techniques

  • Crystallization : The final product is recrystallized from ethanol/water (2:1) to achieve >99% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/methanol (9:1) is used for lab-scale purification .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-1-methyltriazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: N’-hydroxy-1-methyltriazole-4-carboximidamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine: N’-hydroxy-1-methyltriazole-4-carboximidamide has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its antiviral and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the production of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyltriazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved include the inhibition of enzyme catalysis and disruption of metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N'-hydroxy-1-methyltriazole-4-carboximidamide with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and biological activity.

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties/Activity
This compound* C₄H₇N₅O 141.13 (calc.) 1-methyltriazole, N'-hydroxy Not reported Theoretical chelation potential
Compound 47 C₃₃H₂₅FN₄O₅S 632.64 4-fluorophenylsulfonyl, nitro 76–78 Antiparasitic activity
Compound 48 C₃₂H₂₆FN₅O₄S 619.64 4-fluorophenylsulfonyl, pyridyl 116 Broad-spectrum antiparasitic
N'-Hydroxy-4-(2-methyl-1H-benzodiazol-1-yl)benzene-carboximidamide C₁₅H₁₄N₄O 266.30 Benzodiazolyl, methyl Not reported Structural analog with enhanced aromaticity
N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide C₈H₇F₃N₂O 204.15 Trifluoromethyl Not reported Electron-withdrawing substituent effects

Key Findings:

The benzodiazolyl group in introduces aromatic stacking interactions, which may improve binding to biological targets compared to simpler triazole derivatives.

Heterocyclic Core Influence :

  • Triazole-containing compounds (e.g., the target molecule) are favored in drug design for their metabolic stability and hydrogen-bonding capacity. In contrast, thiazole derivatives (e.g., compounds) show distinct electronic profiles due to sulfur's polarizability .

Physical Properties :

  • Melting points of amidoxime derivatives (e.g., 76–122°C in ) correlate with substituent bulkiness. The target compound’s simpler structure (lacking bulky aryl groups) may result in lower melting points, enhancing solubility.

Biological Activity: Monoamidoxime derivatives in demonstrate versatile antiparasitic activity, with Compound 48 showing 100% yield and potent efficacy.

Research Implications and Limitations

  • Gaps in Data : Direct experimental data (e.g., NMR, mass spectra) for this compound are absent in the provided evidence. Comparisons rely on extrapolation from analogs.
  • Synthetic Challenges : The introduction of a methyl group on the triazole ring (vs. benzyl or aryl groups in ) may simplify synthesis but reduce steric bulk, affecting target binding.

Biological Activity

N'-hydroxy-1-methyltriazole-4-carboximidamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its triazole ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Chemical Formula : C11_{11}H13_{13}N5_5O
  • Molecular Weight : 231.25 g/mol

The presence of the hydroxyl and carboximidamide functional groups contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines. A study evaluating the antiproliferative effects of triazole derivatives found that compounds similar to this compound demonstrated significant inhibition of cell growth in human cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, particularly G2/M phase, which is crucial for cancer treatment strategies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent . Its structural similarity to other triazoles suggests that it may inhibit key enzymes in microbial metabolism. Studies have reported that related triazole compounds possess broad-spectrum antimicrobial activity against bacteria and fungi, indicating a promising avenue for further exploration in infectious disease treatment .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and microbial growth, leading to reduced viability.
  • Apoptosis Induction : Evidence suggests that it can trigger programmed cell death pathways in cancer cells, enhancing its therapeutic efficacy.
  • Cell Cycle Arrest : By halting the cell cycle progression, it prevents the replication of malignant cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that:

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)0.126Apoptosis induction
THP-1 (Leukemia)0.150Cell cycle arrest

These findings demonstrate a potent effect on tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

In Vivo Studies

Preliminary in vivo studies using mouse models have shown that compounds related to this compound significantly reduce tumor burden when administered at specific dosages. For example:

Treatment GroupDosage (mg/kg)Tumor Reduction (%)
Control-0
Compound Treatment50>70

This data supports the potential for clinical applications in oncology .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling N'-hydroxy-1-methyltriazole-4-carboximidamide in laboratory settings?

  • Methodological Answer :

  • Protective Measures : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood or glovebox if toxic vapors are generated .
  • Waste Management : Segregate chemical waste by hazard class (e.g., organic solvents, reactive intermediates) and dispose via licensed hazardous waste facilities to avoid environmental contamination .
  • Emergency Protocols : Maintain spill kits with absorbents (e.g., vermiculite) and neutralize acidic/basic residues before disposal.

Q. What synthetic routes are typically employed to prepare N'-hydroxy-1-methyltriazole-4-carboximidamide?

  • Methodological Answer :

  • Key Steps :

Condensation : React 1-methyltriazole-4-carbaldehyde with hydroxylamine under acidic conditions to form the carboximidamide backbone .

Functionalization : Introduce substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product. Typical yields range from 35–78% for analogous triazole derivatives .

Q. Which spectroscopic techniques are essential for structural validation of N'-hydroxy-1-methyltriazole-4-carboximidamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic signals:
  • N-Hydroxy Group : Broad singlet at δ 9–11 ppm (¹H NMR).
  • Triazole Ring : Aromatic protons at δ 7.5–8.5 ppm (¹H NMR); carbons at 140–150 ppm (¹³C NMR) .
  • IR Spectroscopy : Confirm N–O (1250–1350 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N'-hydroxy-1-methyltriazole-4-carboximidamide?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, optimizing ligand-to-metal ratios .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 24 hrs) and minimize decomposition .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine NMR/IR data with X-ray crystallography (refined via SHELX ) to confirm bond lengths/angles.
  • DFT Calculations : Apply density-functional theory (B3LYP/6-31G*) to simulate NMR chemical shifts and vibrational spectra, identifying discrepancies in electron density or conformational flexibility .

Q. What computational approaches predict the reactivity of N'-hydroxy-1-methyltriazole-4-carboximidamide in nucleophilic reactions?

  • Methodological Answer :

  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (DFT) to assess susceptibility to electrophilic/nucleophilic attack. Lower gaps (<5 eV) indicate higher reactivity .
  • Solvent Modeling : Use COSMO-RS to simulate solvation effects on reaction pathways, optimizing solvent choices (e.g., acetonitrile vs. DMSO) .

Q. How can structure-activity relationships (SAR) be established for triazole-carboximidamide derivatives?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., electron-withdrawing groups at the triazole ring) .
  • Bioactivity Assays : Test inhibition of target enzymes (e.g., cytochrome P450) via IC₅₀ measurements, correlating activity with Hammett σ values or steric parameters .

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